Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of (5-Fluoro-1H-indol-2-yl)methanol
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of (5-Fluoro-1H-indol-2-yl)methanol
Executive Summary
(5-Fluoro-1H-indol-2-yl)methanol is a highly valued heterocyclic building block in modern medicinal chemistry and drug discovery. Featuring an electron-withdrawing fluorine atom on the indole core and a versatile hydroxymethyl group, it serves as a critical intermediate in the synthesis of targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven and self-validating synthetic protocol, and explores its downstream applications in developing kinase inhibitors, peptidylarginine deiminase 4 (PAD4) inhibitors, and central nervous system (CNS) agents.
Physicochemical Profile and Structural Rationale
The structural architecture of (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3)[1] provides distinct advantages in rational drug design.
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Metabolic Stability & Lipophilicity : The fluorine atom at the C5 position enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that specific aromatic site.
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Functionalization Handle : The C2-hydroxymethyl group acts as a versatile functional handle for subsequent derivatization. It can be oxidized to an aldehyde, converted to a halomethyl intermediate for nucleophilic substitution, or directly utilized in etherification reactions[2][3].
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Binding Affinity : The indole NH acts as a strong hydrogen bond donor, which is critical for anchoring the molecule within the ATP-binding pockets of various kinases[4].
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | (5-Fluoro-1H-indol-2-yl)methanol |
| CAS Registry Number | 934969-76-3[1] |
| Molecular Formula | C9H8FNO[1] |
| Molecular Weight | 165.16 g/mol [1] |
| SMILES | OCC(N1)=CC2=C1C=CC(F)=C2[1] |
| Hydrogen Bond Donors | 2 (Indole NH, Hydroxyl OH) |
| Hydrogen Bond Acceptors | 2 (Hydroxyl O, Fluorine F) |
Synthetic Methodologies & Self-Validating Protocols
The most reliable and high-yielding route to synthesize (5-fluoro-1H-indol-2-yl)methanol is the reduction of its corresponding ester, ethyl 5-fluoro-1H-indole-2-carboxylate, using lithium aluminum hydride (LAH)[3].
Protocol: LAH Reduction of Ethyl 5-Fluoro-1H-indole-2-carboxylate
Expertise & Causality : Esters are relatively stable electrophiles that require a strong hydride donor like LAH for complete reduction to primary alcohols. The reaction must be conducted in strictly anhydrous tetrahydrofuran (THF) to prevent the violent, exothermic decomposition of LAH by moisture.
Step-by-Step Methodology :
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Preparation : Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Suspend LAH (1.0 equivalent) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
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Causality: LAH reductions are highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and potential solvent boil-off.
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Addition : Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes[3].
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Causality: Dropwise addition controls the rate of hydrogen gas evolution and maintains a safe internal temperature.
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Reflux & Self-Validation : Remove the ice bath and heat the reaction mixture to reflux for 2 to 4 hours[3].
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Self-Validating System: Monitor the reaction continuously via Thin Layer Chromatography (TLC). The complete disappearance of the less polar ester spot and the appearance of a new, more polar alcohol spot confirm reaction completion, validating that the reduction has gone to completion without over-reduction or side reactions.
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Quenching (Fieser Method) : Cool the mixture back to 0 °C. For every n grams of LAH used, sequentially and cautiously add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water.
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Causality: Standard aqueous quenching often produces a thick, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method generates a granular, easy-to-filter aluminum salt precipitate, ensuring high product recovery and analytical purity.
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Isolation : Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the combined filtrate in vacuo to yield the crude (5-fluoro-1H-indol-2-yl)methanol. Purify via flash column chromatography (e.g., petroleum ether/EtOAc) if necessary[3][5].
Synthetic workflow for (5-fluoro-1H-indol-2-yl)methanol via ester reduction.
Applications in Targeted Therapeutics
(5-Fluoro-1H-indol-2-yl)methanol is a privileged scaffold in the development of various pharmacological agents. Its structural geometry allows it to be seamlessly integrated into complex macrocycles or fused-ring systems.
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Kinase Inhibitors (e.g., EGFR) : The compound is frequently utilized as a building block for fused-ring or tricyclic aryl pyrimidines, which act as mutation-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. The indole core mimics the purine ring of ATP, allowing competitive binding at the kinase active site to overcome resistance mechanisms[4].
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PAD4 Inhibitors : Recent patent literature highlights the use of (5-fluoro-1H-indol-2-yl)methanol in synthesizing heterocyclic inhibitors of Peptidylarginine deiminase 4 (PAD4). Inhibiting PAD4 prevents aberrant protein citrullination, a pathway heavily implicated in autoimmune diseases and tumor progression[6].
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CNS Agents (5-HT6 Ligands) : It is a critical intermediate in the synthesis of 2-aryl sulfonyl methyl tryptamines. These derivatives are potent 5-HT6 receptor ligands explored for cognitive enhancement and the treatment of psychiatric disorders[3].
Mechanism of action for therapeutics derived from the 5-fluoroindole scaffold.
Analytical Characterization Standards
To ensure the integrity of the synthesized (5-fluoro-1H-indol-2-yl)methanol before downstream coupling, the following analytical benchmarks must be verified[3][5]:
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Nuclear Magnetic Resonance (1H NMR) : When analyzed in CDCl3 or DMSO-d6, look for the characteristic singlet of the hydroxymethyl protons ( −CH2OH ) around δ 4.6 - 4.8 ppm. The indole NH typically appears as a broad singlet > 8.0 ppm (or > 11.0 ppm in DMSO-d6). The fluorine substitution at C5 will cause distinct splitting patterns in the aromatic region due to 2JHF and 3JHF coupling[3][5].
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Mass Spectrometry (LC-MS) : The monoisotopic mass is 165.06 Da. Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z ~166 or an [M−H]− peak at m/z ~164 depending on the ionization mode.
References
- Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC / NIH.
- Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor - Der Pharma Chemica.
- EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents.
- WO2023230612A1 - Heterocyclic pad4 inhibitors - Google Patents.
- An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction - RSC.
- (5-fluoro-1H-indol-2-yl)methanol | 934969-76-3 | C9H8FNO - Appchem.
- 934969-76-3 | (5-Fluoro-1H-indol-2-yl)methanol - Ambeed.
Sources
- 1. 934969-76-3|(5-Fluoro-1H-indol-2-yl)methanol| Ambeed [ambeed.com]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. WO2023230612A1 - Heterocyclic pad4 inhibitors - Google Patents [patents.google.com]
